molecular formula C9H8F2O2 B1426933 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1270583-11-3

6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B1426933
CAS No.: 1270583-11-3
M. Wt: 186.15 g/mol
InChI Key: YIYJSJWWXNXVNN-UHFFFAOYSA-N
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Description

. This compound is characterized by its two fluorine atoms at the 6th and 8th positions on the benzopyran ring structure. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 2,6-difluorobenzaldehyde and malonic acid.

  • Condensation Reaction: The starting materials undergo a Knoevenagel condensation reaction to form an intermediate compound.

  • Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the benzopyran ring structure.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding saturated analogs.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like halogens (Br2, Cl2) and strong bases (NaOH, KOH) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Formation of 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one.

  • Reduction Products: Formation of this compound derivatives.

  • Substitution Products: Introduction of various functional groups such as halides, hydroxyl, and amino groups.

Scientific Research Applications

6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol has a wide range of applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is utilized in studying enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

  • Pathways Involved: It can influence signaling pathways related to inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol is structurally similar to other benzopyran derivatives, such as chromones and coumarins. its unique fluorine substitution pattern imparts distinct chemical and biological properties:

  • Similar Compounds: Chromone, Coumarin, Flavone

  • Uniqueness: The presence of fluorine atoms enhances the compound's stability and reactivity, making it a valuable tool in research and industry.

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Properties

IUPAC Name

6,8-difluoro-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYJSJWWXNXVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 2
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 3
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 4
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 5
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 6
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

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